molecular formula C18H17N3O4S2 B3203501 N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide CAS No. 1021259-45-9

N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

Cat. No.: B3203501
CAS No.: 1021259-45-9
M. Wt: 403.5 g/mol
InChI Key: RUGGGIXVGXUADU-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide (CAS 1021259-45-9) is a synthetic thiazole-based compound of significant interest in medicinal chemistry research. With a molecular formula of C18H17N3O4S2 and a molecular weight of 403.5 g/mol, this compound features a thiazole core functionalized with a phenylsulfonamido moiety and a 4-methoxybenzyl carboxamide group, contributing to its diverse biological interaction profile . Recent studies highlight its potential as a potent negative allosteric modulator (NAM) of AMPA receptors (AMPARs), which are crucial for excitatory neurotransmission in the central nervous system . Research on closely related thiazole-carboxamide derivatives has demonstrated potent inhibition of AMPAR-mediated currents across multiple receptor subunits (GluA1, GluA2, GluA1/2, GluA2/3), with the most effective analogs showing IC₅₀ values in the low micromolar range (approximately 3-4 µM) . This mechanism, which involves enhancing receptor deactivation rates, positions this class of compounds as promising candidates for neuroprotective agent development targeting conditions like epilepsy, Alzheimer's disease, and other disorders involving excitotoxicity . Furthermore, the thiazole scaffold is recognized for its broad pharmacological potential. Structural analogs of this compound have demonstrated notable antioxidant activity in DPPH free radical scavenging assays, outperforming standard controls like Trolox, as well as exhibiting antimicrobial properties against a range of bacterial and fungal pathogens . Its drug-likeness is supported by in silico analyses indicating compliance with Lipinski's Rule of Five, suggesting good potential for oral bioavailability . This combination of neuroprotective, antioxidant, and antimicrobial research applications makes this compound a versatile and valuable chemical tool for investigating new therapeutic pathways.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-14-9-7-13(8-10-14)11-19-17(22)16-12-26-18(20-16)21-27(23,24)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGGGIXVGXUADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a thiazole ring structure, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of the methoxybenzyl and phenylsulfonamido groups contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiazole derivatives. For example, compounds with phenylsulfonamido groups have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundSKNMC (Neuroblastoma)1.32
This compoundHep-G2 (Hepatocarcinoma)0.77
This compoundMCF-7 (Breast Cancer)1.13

These studies suggest that the compound may inhibit cell proliferation through mechanisms such as tubulin polymerization disruption, a common pathway targeted by anticancer drugs.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have been noted for their ability to inhibit bacterial growth, which is crucial in the development of new antibiotics. The specific mechanisms may include disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The methoxy group enhances lipophilicity, potentially improving cell membrane permeability. The sulfonamide moiety is known for its role in various biological activities, including enzyme inhibition.

Case Studies

  • Cytotoxicity Evaluation : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the thiazole structure significantly influenced their anticancer potency, with some derivatives exhibiting IC50 values in the low nanomolar range .
  • Mechanistic Studies : Research into the mechanisms of action revealed that these compounds might induce apoptosis in cancer cells through activation of caspase pathways and inhibition of key signaling proteins involved in cell survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Thiazole Derivatives with Varied Substituents

Key Observations:
  • Substituent Diversity : The target compound’s 4-methoxybenzyl group distinguishes it from analogues with fluorophenyl (e.g., N-(4-fluorophenyl) derivative ) or cyclohexyl groups (e.g., Compound 53 ).
  • Synthetic Efficiency : Yields vary significantly; for example, Compound 53 achieved 44% yield, whereas triazole derivatives in had yields as low as 5% (Compound 36 ), highlighting substituent-dependent challenges.
  • Purity : Most analogues (e.g., Compounds 29–36 ) exhibit >95% HPLC purity, suggesting robust purification protocols.

Pharmacological and Physicochemical Properties

Table 2: Functional Group Impact on Properties
Functional Group / Compound Impact on Properties
Phenylsulfonamido (Target Compound) Enhances hydrogen-bonding capacity and solubility via sulfonamide’s polar nature .
Trimethoxyphenyl (Compound 5, ) Increased lipophilicity and potential for π-π stacking due to methoxy groups; may improve membrane permeability.
Azidobenzamido (Compound 29, ) Introduces click chemistry potential but may reduce metabolic stability.
Difluorocyclohexyl (Compound 53, ) Enhances steric bulk and fluorination effects, potentially improving target selectivity.
Key Observations:
  • Solubility : Sulfonamides (e.g., target compound) generally exhibit better aqueous solubility than carboxamides (e.g., Compound 5 ) due to ionizable sulfonamide protons.
  • Metabolic Stability : Azide-containing derivatives (e.g., Compound 29 ) may face instability in vivo, whereas fluorinated groups (e.g., Compound 53 ) often enhance metabolic resistance.

Q & A

Q. How can mechanistic targets be identified without prior structural data?

  • Methodological Answer :
  • Pull-down assays : Use biotinylated probes to isolate binding proteins from cell lysates .
  • Phage display : Screen peptide libraries for high-affinity motifs .
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (e.g., apoptosis pathways) .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer :
  • Docking : Use AutoDock Vina with crystal structures (e.g., EGFR kinase domain) to map hydrogen bonds with sulfonamide .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR : Train models with IC₅₀ data from analogues to prioritize synthetic targets .

Q. How can purification challenges due to isomeric impurities be addressed?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water) to isolate dominant isomers .
  • Derivatization : Convert isomers to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Reactant of Route 2
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N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

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